ethyl 4-(2-adamantylamino)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(2-adamantylamino)piperidine-1-carboxylate is a compound belonging to the class of piperidinecarboxylic acids. It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is known for its unique structure, which includes an adamantyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-adamantylamino)piperidine-1-carboxylate typically involves the reaction of 2-adamantylamine with ethyl 4-piperidinecarboxylate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve steps such as amination, cyclization, and esterification to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-adamantylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, oxo derivatives, and reduced forms of the original compound. These products can have different properties and applications depending on the nature of the substituents introduced.
Scientific Research Applications
Ethyl 4-(2-adamantylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-adamantylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The adamantyl group in the compound is known to enhance its binding affinity to certain receptors, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(2-adamantylamino)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Lacks the adamantyl group, resulting in different chemical and biological properties.
Ethyl 4-(4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: Contains a pyridine ring instead of an adamantyl group, leading to different reactivity and applications.
The presence of the adamantyl group in this compound makes it unique, providing enhanced stability and specific interactions with biological targets, which are not observed in similar compounds.
Properties
IUPAC Name |
ethyl 4-(2-adamantylamino)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-2-22-18(21)20-5-3-16(4-6-20)19-17-14-8-12-7-13(10-14)11-15(17)9-12/h12-17,19H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRVQBGOYZQKAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2C3CC4CC(C3)CC2C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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